molecular formula C5H10NNaO2S B12321713 Sodium DL-methionate CAS No. 41863-30-3

Sodium DL-methionate

Cat. No.: B12321713
CAS No.: 41863-30-3
M. Wt: 171.20 g/mol
InChI Key: IREPZTZSVPKCAR-UHFFFAOYSA-M
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Description

Sodium DL-methionate is a chemical compound with the molecular formula C5H10NNaO2S. It is a sodium salt derivative of DL-methionine, an essential amino acid containing sulfur. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Sodium DL-methionate typically involves the reaction of DL-methionine with sodium hydroxide. The process can be summarized as follows:

Industrial Production Methods: Industrial production of DL-methionine, which is a precursor to this compound, involves several steps:

Chemical Reactions Analysis

Types of Reactions: Sodium DL-methionate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Sodium DL-methionate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium DL-methionate involves its role as a sulfur donor in various biochemical processes. It participates in the synthesis of important biomolecules such as glutathione, which is crucial for maintaining cellular redox balance. This compound also modulates the activity of nuclear factor kappa-B, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility and bioavailability compared to other methionine derivatives. This makes it particularly useful in applications where rapid absorption and utilization are required .

Properties

IUPAC Name

sodium;2-amino-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.Na/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IREPZTZSVPKCAR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)[O-])N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NNaO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962025
Record name Sodium 2-amino-4-(methylsulfanyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41863-30-3
Record name Racemethionine sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041863303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-amino-4-(methylsulfanyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium DL-methionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.499
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RACEMETHIONINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L0454WYDB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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